1,3,5,5-Tetramethylpiperidin-3-ol
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Overview
Description
1,3,5,5-Tetramethylpiperidin-3-ol is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its four methyl groups attached to the piperidine ring, making it a highly substituted derivative. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,5-Tetramethylpiperidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2,2,6,6-tetramethylpiperidine with formaldehyde and hydrogen in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3,5,5-Tetramethylpiperidin-3-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different amines or alcohols depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: TEMPO, sodium hypochlorite, and sodium bromide are commonly used for oxidation reactions.
Reduction: Hydrogen gas with a suitable catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5,5-Tetramethylpiperidin-3-ol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5,5-tetramethylpiperidin-3-ol involves its interaction with various molecular targets. It can act as a radical scavenger, stabilizing reactive intermediates in chemical reactions. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Another highly substituted piperidine with similar chemical properties.
1,3,5,5-Tetramethylpiperidin-4-ol: A structural isomer with different reactivity and applications.
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A related compound used extensively in oxidation reactions.
Uniqueness
1,3,5,5-Tetramethylpiperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high steric hindrance and stability make it valuable in various applications, particularly in stabilizing reactive intermediates and as a building block in organic synthesis.
Properties
Molecular Formula |
C9H19NO |
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Molecular Weight |
157.25 g/mol |
IUPAC Name |
1,3,5,5-tetramethylpiperidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-9(3,11)7-10(4)6-8/h11H,5-7H2,1-4H3 |
InChI Key |
FMUUMQSUYZVYTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN(C1)C)(C)O)C |
Origin of Product |
United States |
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